molecular formula C11H18F3NO5S B12848152 tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12848152
M. Wt: 333.33 g/mol
InChI Key: KBERDXVGHCAKQK-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a trifluoromethanesulfonyloxymethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyloxymethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Trifluoromethanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its trifluoromethanesulfonyloxymethyl group, which imparts distinct electrophilic properties. This makes it a valuable reagent for specific chemical transformations and a useful tool in scientific research .

Properties

Molecular Formula

C11H18F3NO5S

Molecular Weight

333.33 g/mol

IUPAC Name

tert-butyl 2-(trifluoromethylsulfonyloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO5S/c1-10(2,3)20-9(16)15-6-4-5-8(15)7-19-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3

InChI Key

KBERDXVGHCAKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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